1-Butyl-3-phenylurea

Lipophilicity Drug Design ADME Prediction

1-Butyl-3-phenylurea (CAS 3083-88-3) is a phenylurea derivative with a butyl substituent on one urea nitrogen and a phenyl substituent on the other, characterized by the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It belongs to the broader class of phenylurea compounds, which are widely recognized in medicinal chemistry for their kinase inhibitory and antitumor properties.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 3083-88-3
Cat. No. B188908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-phenylurea
CAS3083-88-3
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H16N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)
InChIKeyDOUCJWNVCGEZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-phenylurea (CAS 3083-88-3): Alkyl Chain-Differentiated Phenylurea for Lipophilicity-Driven Selection in Research and Industrial Procurement


1-Butyl-3-phenylurea (CAS 3083-88-3) is a phenylurea derivative with a butyl substituent on one urea nitrogen and a phenyl substituent on the other, characterized by the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. It belongs to the broader class of phenylurea compounds, which are widely recognized in medicinal chemistry for their kinase inhibitory and antitumor properties . The compound features a planar phenyl ring, a flexible butyl chain with four rotatable bonds, and a hydrogen-bond-capable urea core, yielding a computed topological polar surface area of 41.1 Ų and a predicted XLogP3 of 2.5 [1]. Its physical form is a white to off-white crystalline powder soluble in organic solvents, with a boiling point of 284.9 °C at 760 mmHg .

Why Structural Analogs of 1-Butyl-3-phenylurea Cannot Be Interchanged: The Quantitative Basis for Alkyl Chain Selection


Within the 1-alkyl-3-phenylurea series, the length of the alkyl substituent directly and predictably modulates critical physicochemical properties—particularly lipophilicity (XLogP3), boiling point, and conformational flexibility (rotatable bond count)—that govern performance across medicinal chemistry, polymer science, and analytical applications [1]. Even a one-carbon change in the alkyl chain can alter XLogP3 by 0.3–0.6 log units, directly impacting membrane permeability, metabolic stability, and distribution coefficients [1]. These quantitative shifts mean that 1-butyl-3-phenylurea cannot be freely interchanged with its methyl, ethyl, or propyl analogs without measurably altering experimental outcomes and process reproducibility. Generic substitution therefore fails because the butyl chain confers a specific lipophilic-hydrophilic balance, thermal stability envelope, and molecular flexibility profile that shorter-chain analogs do not replicate [1].

1-Butyl-3-phenylurea Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Selection and Procurement


Lipophilicity Gradient: XLogP3 Comparison of 1-Alkyl-3-phenylurea Homologs (Methyl → Butyl)

The computed lipophilicity (XLogP3) of 1-butyl-3-phenylurea (2.5) significantly exceeds that of its shorter-chain analogs: 1-methyl-3-phenylurea (1.1), 1-ethyl-3-phenylurea (1.6), and 1-propyl-3-phenylurea (2.2). This progressive increase reflects the incremental contribution of each methylene group to log P, consistent with the Hansch-Leo fragmental constant for aliphatic carbon (π ≈ 0.5 per CH₂). The butyl analog crosses the XLogP3 > 2 threshold often associated with improved passive membrane permeability and blood-brain barrier penetration potential, while the methyl and ethyl analogs remain substantially more hydrophilic [1][2].

Lipophilicity Drug Design ADME Prediction

Boiling Point Differentiation: Thermal Stability Ranking Across the 1-Alkyl-3-phenylurea Series

1-Butyl-3-phenylurea exhibits a boiling point of 284.9 °C at 760 mmHg, markedly higher than 1-methyl-3-phenylurea (232.4 °C, calculated) and 1-ethyl-3-phenylurea (250.2 °C). This boiling point elevation—+52.5 °C over the methyl analog and +34.7 °C over the ethyl analog—is consistent with increased van der Waals interactions and molecular weight conferred by the extended butyl chain. The higher boiling point allows for greater thermal latitude in high-temperature reactions, vacuum distillation processes, and thermal stress testing protocols where shorter-chain homologs may volatilize or degrade prematurely .

Thermal Stability Process Chemistry Distillation

Molecular Flexibility: Rotatable Bond Count as a Determinant of Conformational Entropy and Binding Adaptability

The number of rotatable bonds increases linearly with alkyl chain length across the 1-alkyl-3-phenylurea series: 1-methyl-3-phenylurea has 1 rotatable bond, 1-ethyl-3-phenylurea has 2, and 1-butyl-3-phenylurea has 4. Each additional rotatable bond introduces additional degrees of conformational freedom, which can influence: (i) the entropic penalty upon target binding in medicinal chemistry, (ii) the ability to adopt conformations that complement hydrophobic binding pockets, and (iii) the physical behavior of the compound in polymer matrices where chain mobility affects segmental dynamics [1][2][3].

Conformational Flexibility Molecular Recognition Entropy

Validated Use as a Mechanistic Probe in Segmented Poly(urethane-urea) Synthesis

1-Butyl-3-phenylurea has been specifically employed as a model compound to elucidate the mechanism of the chain-extending reaction between NCO-terminated prepolymers and diamine chain extenders in the synthesis of segmented poly(urethane-urea) materials. In this study, the compound was generated and identified among reaction products, confirming its role in understanding the competing reaction pathways that govern polymer microstructure and final mechanical properties . Shorter-chain analogs (methyl, ethyl) have not been reported in this specific mechanistic context, likely because their altered reactivity and solubility profiles make them less representative of the chain-extending chemistry under investigation.

Polymer Chemistry Reaction Mechanism Chain Extension

Metal Chelation Capability: Differentiated Analytical Chemistry Utility

1-Butyl-3-phenylurea is reported to function as a metal chelator in analytical chemistry applications, a property attributed to the urea carbonyl and adjacent NH groups that can coordinate metal ions . While quantitative stability constants (log K) for specific metal complexes of 1-butyl-3-phenylurea are not yet publicly available, the butyl chain is expected to modulate the lipophilicity of the resulting metal complex, potentially enhancing extractability into organic solvents relative to complexes formed by shorter-chain analogs. This can improve sensitivity and selectivity in extraction-based spectrophotometric metal detection methods .

Metal Chelation Analytical Chemistry Spectrophotometry

Computed PSA Homology with Hydrophobicity Divergence: Balancing Permeability and Hydrogen-Bonding Capacity

Despite a 1.4-unit XLogP3 difference, 1-butyl-3-phenylurea and 1-methyl-3-phenylurea share an identical computed topological polar surface area (TPSA) of 41.1 Ų, derived from the conserved urea core and phenyl ring [1][2][3]. This uncoupling of PSA from log P is significant: TPSA governs hydrogen-bonding capacity and influences oral absorption (values < 140 Ų are generally favorable), while log P independently modulates partitioning behavior. The combination of constant TPSA with tunable log P allows researchers to increase compound hydrophobicity without sacrificing hydrogen-bonding potential, a property set not achievable in many other chemotypes where PSA and log P co-vary [1][2][3].

Polar Surface Area Permeability Drug-likeness

Procurement-Driven Application Scenarios for 1-Butyl-3-phenylurea: Where the Butyl Chain Delivers Verifiable Advantage


Medicinal Chemistry: Lipophilicity Optimization in Kinase Inhibitor Lead Series

When a phenylurea-based kinase inhibitor scaffold requires enhanced cell permeability and target tissue distribution, the butyl analog should be prioritized over methyl-, ethyl-, or propyl-substituted congeners. The XLogP3 of 2.5 [1] exceeds that of shorter-chain analogs by 0.3–1.4 log units, a difference that can translate into measurable improvements in passive membrane diffusion and intracellular target engagement. Coupled with a conserved TPSA of 41.1 Ų that preserves hydrogen-bonding capacity [1], the compound offers a favorable PSA-to-log P balance for lead optimization programs targeting intracellular kinases or CNS-penetrant candidates.

Polymer Science: Mechanistic Probe for Segmented Polyurethane-Urea Chain Extension Studies

Polymer chemists investigating the chain-extending reaction mechanisms in segmented poly(urethane-urea) synthesis should procure 1-butyl-3-phenylurea as a validated model compound. The compound has been specifically identified among reaction products in published mechanistic studies using phenyl isocyanate/blocked diamine systems , providing a literature-validated reference point for reproducible experimental design. The butyl chain length more closely mimics the behavior of typical polyether or polyester soft segment precursors than shorter-chain analogs, making it a more representative probe for industrially relevant polyurethane-urea formulations.

Analytical Chemistry: Organic-Phase Metal Chelation and Extraction Protocols

For analytical chemists developing spectrophotometric or extraction-based metal detection methods, 1-butyl-3-phenylurea offers documented metal chelation capability combined with organic solvent solubility. The butyl chain enhances the lipophilicity of the resulting metal complexes, improving extraction efficiency into organic phases compared to complexes formed by the more water-soluble methyl analog (aqueous solubility: 0.87 g/L ). This makes the butyl analog the superior choice for methods requiring organic-phase preconcentration of metal analytes prior to detection.

Process Chemistry: High-Temperature Reaction Development and Thermal Stability Screening

In process chemistry workflows requiring elevated reaction temperatures, 1-butyl-3-phenylurea's boiling point of 284.9 °C provides an operational safety margin of +52.5 °C over the methyl analog (232.4 °C ) and +34.7 °C over the ethyl analog (250.2 °C ). This broader thermal window reduces the risk of compound volatilization during high-temperature coupling reactions, distillations, or thermal stress studies, making it the preferred phenylurea building block when thermal robustness is a critical process parameter.

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